An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluorobenzamide
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzamide is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted benzamide, it belongs to a class of compounds known for a wide range of pharmacological activities. Its structure, featuring a benzamide core with chloro and fluoro substituents, provides a versatile scaffold for the development of novel therapeutic agents and serves as a key building block for more complex molecules. The precise arrangement of these functional groups—the amide, the ortho-chloro, and the meta-fluoro—imparts unique physicochemical properties, reactivity, and potential for biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 2-Chloro-5-fluorobenzamide, designed to be a vital resource for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Chloro-5-fluorobenzamide are summarized below. These data are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 88487-25-6 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 134-137 °C | |
| Boiling Point | 230.1 °C (Predicted) | |
| Density | 1.396 g/cm³ (Predicted) | |
| Flash Point | 92.9 °C | |
| SMILES | NC(=O)C1=C(Cl)C=CC(F)=C1 | |
| Storage Conditions | Sealed in a dry environment at room temperature |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxamide groups.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring. The proton ortho to the fluorine and the proton ortho to the chlorine will likely appear in this region as complex multiplets due to H-H and H-F coupling.
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δ ~7.2-7.4 ppm (m, 1H): The remaining aromatic proton.
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δ ~5.5-6.5 ppm (br s, 2H): Amide (-NH₂) protons. The broadness is characteristic, and the chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR (in CDCl₃, 101 MHz):
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δ ~165-170 ppm: Carbonyl carbon (C=O) of the amide group.
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δ ~158-162 ppm (d, ¹JCF ≈ 240-250 Hz): Carbon atom directly bonded to fluorine (C-F).
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δ ~130-135 ppm: Carbon atom directly bonded to chlorine (C-Cl).
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δ ~115-130 ppm: Remaining four aromatic carbon atoms, with their specific shifts influenced by the positions of the substituents. Carbons ortho and para to the fluorine will exhibit smaller C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3150 | Medium | N-H stretching (Amide, two bands for -NH₂) |
| ~3050 | Medium | Aromatic C-H stretching |
| 1680 - 1650 | Strong | C=O stretching (Amide I band) |
| 1620 - 1580 | Medium | N-H bending (Amide II band) |
| 1600 - 1450 | Medium | Aromatic C=C stretching |
| 1250 - 1200 | Strong | C-N stretching |
| 1150 - 1100 | Strong | C-F stretching |
| 800 - 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a distinct molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation:
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m/z 173/175: Molecular ion peak [M]⁺˙, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
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m/z 157/159: Loss of NH₂ radical, [M-NH₂]⁺.
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m/z 139: Loss of a chlorine atom from the [M-NH₂]⁺ fragment, or loss of CO and H from the molecular ion. The benzoyl cation is a common stable fragment.
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m/z 111: Loss of CO from the [M-NH₂-Cl]⁺ fragment.
Caption: Predicted Mass Spectrometry Fragmentation Pathway for 2-Chloro-5-fluorobenzamide.
Synthesis and Reactivity
Synthesis
2-Chloro-5-fluorobenzamide is typically synthesized from its corresponding acyl chloride, 2-chloro-5-fluorobenzoyl chloride. This method involves a nucleophilic acyl substitution reaction with ammonia.
Protocol: Synthesis from 2-Chloro-5-fluorobenzoyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add a solution of 2-chloro-5-fluorobenzoyl chloride in an appropriate aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
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Ammonia Addition: Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature.
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Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
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Workup: Once the reaction is complete, the resulting precipitate (a mixture of the product and ammonium chloride) is collected by filtration.
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Purification: The solid is washed thoroughly with cold water to remove the ammonium chloride salt. The remaining solid, the crude 2-Chloro-5-fluorobenzamide, is then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: General Workflow for the Synthesis of 2-Chloro-5-fluorobenzamide.
Reactivity
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Amide Group: The amide functional group is relatively stable. It can be hydrolyzed to the corresponding carboxylic acid (2-chloro-5-fluorobenzoic acid) under strong acidic or basic conditions with heating. The amide nitrogen can act as a weak nucleophile.
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Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chloro, fluoro, and amide substituents. Electrophilic attack, if forced, would be directed by the existing substituents, leading to complex product mixtures.
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Halogen Substituents: The chlorine atom can potentially undergo nucleophilic aromatic substitution under harsh conditions or with strong nucleophiles, though this is generally difficult.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the characterization of 2-Chloro-5-fluorobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlets for each unique carbon atom.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.
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Instrumentation: Use a FTIR spectrometer equipped with an ATR module.
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Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
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Instrumentation: Utilize a GC-MS system with a capillary column (e.g., DB-5 or equivalent).
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Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution. The GC oven temperature is ramped to separate the compound from the solvent. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
Caption: Standard Workflow for Spectroscopic Characterization.
Potential Biological Significance & Applications
Substituted benzamides are a prominent class of compounds in pharmacology. Many act as antagonists for dopamine D2 and D3 receptors and are used as antipsychotic and antiemetic drugs. The specific substitution pattern of 2-Chloro-5-fluorobenzamide makes it an attractive starting material for creating libraries of novel compounds for drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides another site for synthetic modification or influences electronic properties. While no specific signaling pathway has been directly attributed to 2-Chloro-5-fluorobenzamide itself, its derivatives are prime candidates for screening against G-protein coupled receptors (GPCRs), ion channels, and other targets relevant to central nervous system disorders.
Safety and Handling
2-Chloro-5-fluorobenzamide is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
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Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
